molecular formula C26H21FN6O5 B12408198 c-Met-IN-10

c-Met-IN-10

Cat. No.: B12408198
M. Wt: 516.5 g/mol
InChI Key: WAJMNPGYTYIUHZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of c-Met-IN-10 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired potency and selectivity. The reaction conditions typically involve the use of organic solvents, catalysts, and reagents under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

c-Met-IN-10 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium on carbon), and specific reagents for oxidation, reduction, and substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperature, pressure, and pH .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs with different functional groups .

Scientific Research Applications

c-Met-IN-10 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the c-Met receptor and its role in various chemical processes.

    Biology: Employed in cell-based assays to investigate the biological functions of c-Met and its signaling pathways.

    Medicine: Explored as a potential therapeutic agent for the treatment of cancers with aberrant c-Met activation. It is also used in preclinical studies to evaluate its efficacy and safety in animal models.

    Industry: Utilized in the development of diagnostic tools and imaging agents for detecting c-Met expression in tumors

Mechanism of Action

c-Met-IN-10 exerts its effects by selectively inhibiting the c-Met receptor tyrosine kinase. The compound binds to the ATP-binding site of the c-Met receptor, preventing the phosphorylation and activation of downstream signaling pathways. This inhibition disrupts cellular processes such as proliferation, survival, and motility, ultimately leading to the suppression of tumor growth and metastasis .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to c-Met-IN-10 include:

Uniqueness of this compound

This compound is unique due to its high selectivity and potency against the c-Met receptor. Unlike some other inhibitors, this compound specifically targets the ATP-binding site of c-Met, resulting in minimal off-target effects. This selectivity makes it a valuable tool for studying c-Met signaling and a promising candidate for cancer therapy .

Properties

Molecular Formula

C26H21FN6O5

Molecular Weight

516.5 g/mol

IUPAC Name

N-[4-[2-(cyclopropanecarbonylamino)pyridin-4-yl]oxy-3-fluorophenyl]-4-methyl-3,5-dioxo-2-phenyl-1,2,4-triazine-6-carboxamide

InChI

InChI=1S/C26H21FN6O5/c1-32-25(36)22(31-33(26(32)37)17-5-3-2-4-6-17)24(35)29-16-9-10-20(19(27)13-16)38-18-11-12-28-21(14-18)30-23(34)15-7-8-15/h2-6,9-15H,7-8H2,1H3,(H,29,35)(H,28,30,34)

InChI Key

WAJMNPGYTYIUHZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=NN(C1=O)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)OC4=CC(=NC=C4)NC(=O)C5CC5)F

Origin of Product

United States

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